molecular formula C15H8Cl2INOS B5186982 3,4-dichloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide

3,4-dichloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide

Cat. No. B5186982
M. Wt: 448.1 g/mol
InChI Key: SIOLUORKASLPFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide, also known as GW-501516, is a synthetic drug that is categorized as a selective androgen receptor modulator (SARM). It was developed as a potential treatment for various medical conditions, including obesity, diabetes, and cardiovascular diseases.

Mechanism of Action

3,4-dichloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), which is a nuclear receptor that regulates gene expression. Activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation, glucose metabolism, and mitochondrial biogenesis. This results in increased energy expenditure, improved insulin sensitivity, and reduced inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of genes involved in fatty acid oxidation, which leads to increased energy expenditure and reduced fat accumulation. It also improves glucose metabolism by increasing insulin sensitivity and glucose uptake in skeletal muscle. This compound has been shown to reduce inflammation by decreasing the expression of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines. In addition, it has been shown to improve mitochondrial function and biogenesis, which may contribute to its beneficial effects on energy metabolism and physical performance.

Advantages and Limitations for Lab Experiments

3,4-dichloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is a highly selective and potent agonist of PPARδ, which allows for precise control over the activation of this receptor. It also has a long half-life, which allows for sustained activation of PPARδ. However, this compound has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis and purification. It is also expensive and may not be readily available to all researchers.

Future Directions

There are several potential future directions for research on 3,4-dichloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide. One area of focus is the development of new synthetic methods for the production of this compound that are more efficient and cost-effective. Another area of focus is the investigation of the long-term effects of this compound on various physiological systems, including the cardiovascular system, liver, and kidneys. Additionally, the potential use of this compound in the treatment of various medical conditions, including obesity, diabetes, and cardiovascular diseases, warrants further investigation. Finally, the development of new selective agonists of PPARδ that have improved efficacy and safety profiles may provide new opportunities for the treatment of metabolic and cardiovascular diseases.

Synthesis Methods

3,4-dichloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide is synthesized through a multistep process that involves the reaction of 2-mercaptobenzoic acid with 4-iodoaniline, followed by the formation of a benzothiophene ring through a cyclization reaction. The final product is obtained through the reaction of the intermediate compound with dichloroacetyl chloride. The synthesis method of this compound has been extensively studied, and several modifications have been proposed to improve the yield and purity of the compound.

Scientific Research Applications

3,4-dichloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in various medical conditions. It has been shown to improve insulin sensitivity and glucose metabolism, reduce inflammation, and enhance lipid metabolism. In animal studies, this compound has been shown to reduce body weight, increase muscle mass, and improve physical performance. It has also been investigated for its potential use in the treatment of cardiovascular diseases, including atherosclerosis and heart failure.

properties

IUPAC Name

3,4-dichloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2INOS/c16-10-2-1-3-11-12(10)13(17)14(21-11)15(20)19-9-6-4-8(18)5-7-9/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOLUORKASLPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=C(S2)C(=O)NC3=CC=C(C=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.